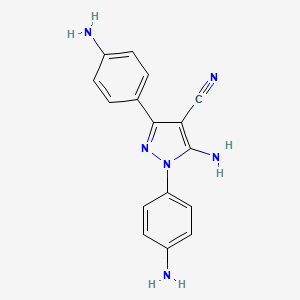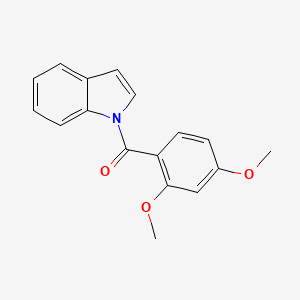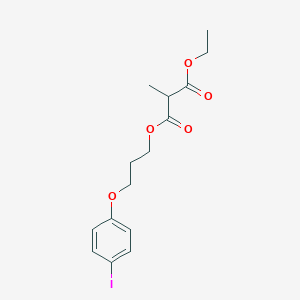
5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a pyrazole ring, making it a valuable subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with hydrazine hydrate to form the pyrazole ring, followed by the introduction of additional amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions varying based on the desired product.
Applications De Recherche Scientifique
5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino groups play a crucial role in these interactions, allowing the compound to bind to specific sites on proteins and enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile include:
1,3-Bis(4-aminophenyl)adamantane: This compound shares structural similarities but differs in its core structure, which is based on an adamantane ring.
1,4-Bis(4-amino-2-(trifluoromethyl)-phenoxy)benzene: This compound has a similar functional group arrangement but includes fluorinated phenoxy groups.
The uniqueness of this compound lies in its pyrazole ring and multiple amino groups, which provide distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
192512-84-8 |
|---|---|
Formule moléculaire |
C16H14N6 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
5-amino-1,3-bis(4-aminophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N6/c17-9-14-15(10-1-3-11(18)4-2-10)21-22(16(14)20)13-7-5-12(19)6-8-13/h1-8H,18-20H2 |
Clé InChI |
LHVALWJLYISMJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C(=C2C#N)N)C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)

![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)

![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)




